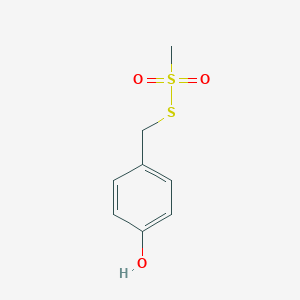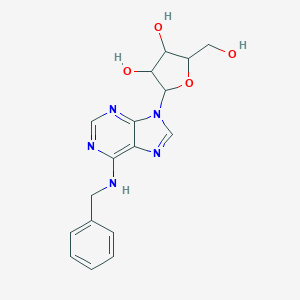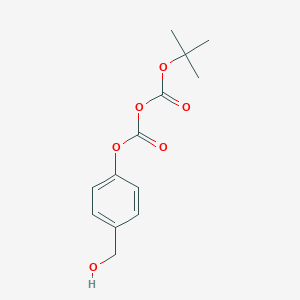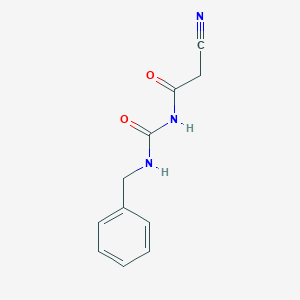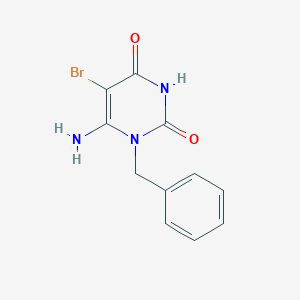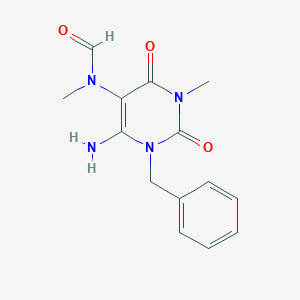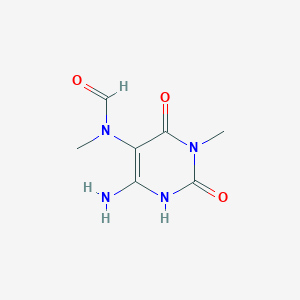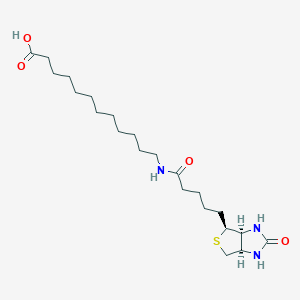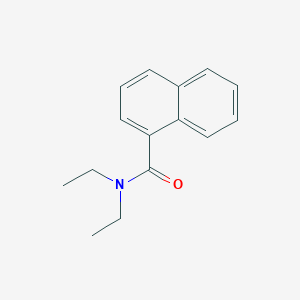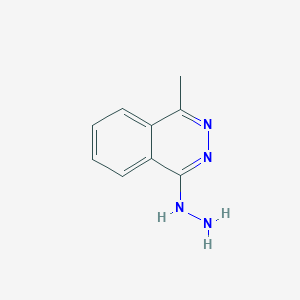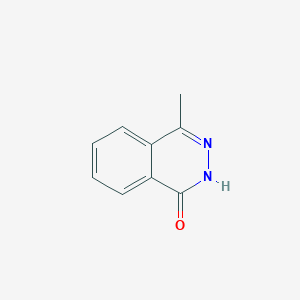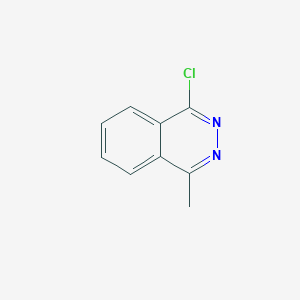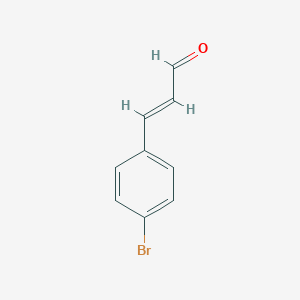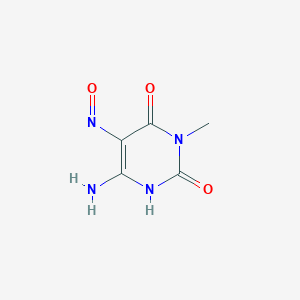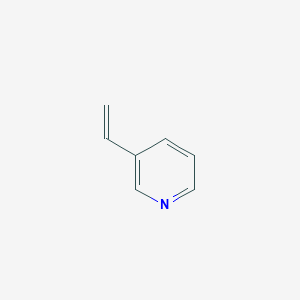
3-Vinylpyridine
Descripción general
Descripción
3-Vinylpyridine is a natural product found in Nicotiana tabacum and Arctostaphylos uva-ursi . It has a molecular formula of C7H7N and a molecular weight of 105.14 g/mol . The IUPAC name for 3-Vinylpyridine is 3-ethenylpyridine .
Synthesis Analysis
A recent study describes the RAFT synthesis of diblock copolymers formed by poly(3-vinylpyridine) and polystyrene using the PISA approach .
Molecular Structure Analysis
The InChI for 3-Vinylpyridine is InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 . The Canonical SMILES for 3-Vinylpyridine is C=CC1=CN=CC=C1 .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Vinylpyridine are not detailed in the search results, it is known that 3-Vinylpyridine is used in the fabrication of block copolymers .
Physical And Chemical Properties Analysis
3-Vinylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 162.8±9.0 °C at 760 mmHg, and a vapour pressure of 2.8±0.3 mmHg at 25°C . It has a flash point of 50.9±10.9 °C and an index of refraction of 1.563 . It has a molar refractivity of 35.3±0.3 cm3 . It has 1 hydrogen bond acceptor and 1 rotatable bond .
Aplicaciones Científicas De Investigación
Electrochemical Applications
Specific Scientific Field
Electrochemistry
Summary of the Application
Polyvinylpyridine (PVPy), a polymer derived from vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . It’s used in systems such as sensors for monitoring and determining humidity and various chemicals .
Methods of Application
PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
Results or Outcomes
The high electrical conductivity and good redox mediation potential are advantages of P4VP in polymer nanocomposite-based electrodes .
Synthesis of Diblock Copolymers
Specific Scientific Field
Polymer Chemistry
Summary of the Application
Surfactant-free water-based reversible addition–fragmentation chain transfer (RAFT) emulsion polymerization of styrene in the presence of the macroRAFT agent poly(3-vinylpyridine) (P3VP) is used to synthesize diblock copolymers .
Methods of Application
The proposed mechanism for the poly(3-vinylpyridine)-block-poly(styrene) (P3VP-b-PS) synthesis is the polymerization-induced self-assembly (PISA) which involves the in situ formation of well-defined micellar nanoscale objects consisting of a PS core and a stabilizing P3VP macroRAFT agent corona .
Results or Outcomes
The presented approach shows a well-controlled RAFT polymerization, allowing for the synthesis of diblock copolymers with high monomer conversion . The obtained diblock copolymers display microphase-separated structures according to their composition .
Asymmetric Aldol Reaction Catalyst
Specific Scientific Field
Organic Chemistry
Summary of the Application
Novel optically active polymers containing pendant proline moieties, poly { (−)- L - and (+)- D -proline- [5- (4′- tert -butylphenyl)-3-vinylpyridin-2-yl]amide}, were prepared through radical polymerization of (−)- L - and (+)- D - N -Boc-proline- [5- (4′- tert -butylphenyl)-3-vinylpyridin-2-yl]amide . These polymers were employed to catalyze the homogeneous asymmetric aldol reaction of 4-nitrobenzaldehyde with cyclohexanone .
Methods of Application
The synthesis of these polymers was achieved through radical polymerization of (−)- L - and (+)- D - N -Boc-proline- [5- (4′- tert -butylphenyl)-3-vinylpyridin-2-yl]amide, followed by de-protection of the Boc group .
Results or Outcomes
The polymeric catalysts showed obviously enhanced reaction rate but slightly reduced enantio-selectivity compared with (−)- L - and (+)- D -proline- [5- (4′- tert -butylphenyl)-3-vinylpyridin-2-yl]amide, the low molar mass counterparts . The lowered enantio-selectivity of the polymeric catalyst might be attributed to the antagonistic action of the configurational chirality of the side-group and the conformational chirality of the polymer backbone on the stereochemistry of aldol reaction .
Drug Delivery
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Polyvinylpyridine (PVPy), a polymer derived from vinylpyridine, has potential for use in electrical applications and drug delivery .
Methods of Application
PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
Results or Outcomes
Due to its pyridine ring, PVPy can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments . This property makes it suitable for drug delivery applications .
Solvation and Solid State Properties
Specific Scientific Field
Physical Chemistry
Summary of the Application
A series of N-methyl quaternized derivatives of poly(4-vinylpyridine) (PVP) were synthesized in high yields with different degrees of quaternization . These polymers have unexplored optical and solvation properties .
Methods of Application
The synthesis of these polymers was achieved by varying the methyl iodide molar ratio . The structure of the synthesized polymers and the quaternization degrees were determined by infrared and nuclear magnetic spectroscopies .
Results or Outcomes
The optical band gap of the polymers was calculated and correlated with the degree of quaternization . The solvation properties of the polymers in binary solvent mixtures strongly depend on the degree of quaternization .
Surface Modification
Specific Scientific Field
Material Science
Summary of the Application
Poly(4-vinylpyridine) (PVP) is a linear polymer with pendant pyridine groups that can be used in a variety of applications, such as surface modification .
Methods of Application
The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly(4-vinylpyridine) (P4VP) .
Results or Outcomes
Due to its pyridine ring, PVP can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .
Safety And Hazards
It is recommended to avoid all personal contact with 3-Vinylpyridine, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . It is advised not to enter confined spaces until the atmosphere has been checked . It should not be allowed to contact humans, exposed food or food utensils .
Direcciones Futuras
In recent research, 3-Vinylpyridine has been used in the fabrication of double-gyroid block copolymer thin films . This technique generates tunable and reversible photonic bandgaps covering the range of visible light . This suggests potential future applications of 3-Vinylpyridine in the field of photonic crystals .
Propiedades
IUPAC Name |
3-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZYLEIWHTWHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28501-18-0 | |
| Record name | Pyridine, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90149912 | |
| Record name | 3-Vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylpyridine | |
CAS RN |
1121-55-7 | |
| Record name | 3-Vinylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-VINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



